REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)=[O:5].O.O.Cl[Sn]Cl.Cl.[OH-].[NH4+]>C(O)C>[NH2:13][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[C:3]2[CH:16]=[CH:17][C:18]([F:20])=[CH:19][C:2]=2[Cl:1])[CH:12]=[CH:11][CH:10]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=CC(=C1)F
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
8.24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter through celite
|
Type
|
WASH
|
Details
|
wash with dichloromethane (2×15 mL)
|
Type
|
CUSTOM
|
Details
|
separate the filtrate
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane (2×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic layers over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC(C1=C(C=C(C=C1)F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |